molecular formula C16H10ClN5 B15186025 Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- CAS No. 130216-52-3

Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-

Cat. No.: B15186025
CAS No.: 130216-52-3
M. Wt: 307.74 g/mol
InChI Key: CHULVOHQSHYFBJ-UHFFFAOYSA-N
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Description

Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- is a heterocyclic compound that belongs to the class of tetrazolo-pyridazines This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazolo-pyridazine compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis . These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups enhances its potential as a versatile scaffold in drug design and materials science .

Properties

CAS No.

130216-52-3

Molecular Formula

C16H10ClN5

Molecular Weight

307.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C16H10ClN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H

InChI Key

CHULVOHQSHYFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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